molecular formula C13H15NO2 B2567334 1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine CAS No. 2411199-23-8

1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine

Cat. No.: B2567334
CAS No.: 2411199-23-8
M. Wt: 217.268
InChI Key: MNPDUZZHIAMZLF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of a carbonyl compound with a suitable epoxidizing agent such as a peracid (e.g., m-chloroperoxybenzoic acid). The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow processes, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as metal complexes, can also enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine undergoes various chemical reactions, primarily driven by the reactivity of the oxirane ring. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield a β-amino alcohol, while reaction with an alcohol can produce a β-hydroxy ether .

Mechanism of Action

The mechanism of action of 1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxirane-2-carbonyl)-2-phenylpyrrolidine is unique due to the presence of both an oxirane ring and a phenyl-substituted pyrrolidine ring. This combination imparts specific reactivity and potential for diverse applications that are not typically seen in simpler oxirane or pyrrolidine compounds .

Properties

IUPAC Name

oxiran-2-yl-(2-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(12-9-16-12)14-8-4-7-11(14)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPDUZZHIAMZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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